2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride
Overview
Description
2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 and a molecular weight of 255.23 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring substituted at the 1 and 4 positions .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-methyl-1-(piperidin-4-yl)piperidine dihydrochloride, are known to play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .
Biochemical Analysis
Biochemical Properties
2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to interact with anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), acting as dual inhibitors . These interactions are crucial in the inhibition of kinase activity, which is essential in the regulation of cell growth and differentiation.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives have been reported to exhibit cytotoxic effects on cancer cells, indicating their potential in cancer therapy . The compound’s impact on cell signaling pathways, such as the inhibition of kinase activity, plays a crucial role in its therapeutic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression, ultimately influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives maintain their stability under various conditions, ensuring consistent biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are crucial in understanding its overall biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride typically involves the hydrogenation of pyridine derivatives. This process can be catalyzed by various metal catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available precursorsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
1-Benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine: A more complex compound with additional functional groups.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Another piperidine derivative used in similar research applications.
Uniqueness
2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in proteomics research and as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-methyl-1-piperidin-4-ylpiperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-4-2-3-9-13(10)11-5-7-12-8-6-11;;/h10-12H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMUAUAVOVMPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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